9-Oxo-10,12-octadecadienoic acid

Overview

Description

9-oxo-10E,12E-ODE is an oxooctadecadienoic acid that consists of 10E,12E-octadecadienoic acid with the oxo substituent located at position 9. It has a role as a metabolite. It is an oxooctadecadienoic acid and an enone.

9-Oxo-10,12-octadecadienoic acid is a natural product found in Glycine max, Capsicum annuum, and other organisms with data available.

Biological Activity

9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA) is a fatty acid derivative primarily isolated from the calyx of eggplants and tomatoes. This compound has garnered attention for its potential therapeutic effects, particularly in cancer treatment and lipid metabolism regulation. This article explores the biological activities of 9-oxo-ODA, focusing on its mechanisms of action, effects on cancer cells, and implications for metabolic disorders.

Chemical Structure

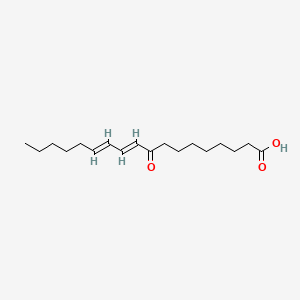

The chemical structure of 9-oxo-ODA is characterized by a keto group at the 9th carbon and two double bonds at the 10th and 12th positions. Its molecular formula is C18H32O3, which contributes to its unique biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of 9-oxo-ODA, particularly against cervical cancer cells.

-

Cell Cycle Arrest and Apoptosis :

- 9-oxo-ODA induces cell cycle arrest in human cervical cancer cells (HeLa and SiHa) by inhibiting cyclin-dependent kinases (CDKs), particularly CDK1. This leads to decreased cell proliferation and increased apoptosis, as evidenced by elevated levels of cleaved caspase-3 in treated cells .

- Transcriptomic analyses demonstrated significant alterations in cell cycle and p53 signaling pathways upon treatment with 9-oxo-ODA .

- Concentration-Dependent Effects :

- Impact on HPV Oncoproteins :

In Vivo Studies

In animal models, administration of 9-oxo-ODA significantly inhibited metastatic formation and reduced tumor size in mice injected with HeLa cells. This suggests that 9-oxo-ODA may not only prevent the growth of existing tumors but also inhibit the spread of cancer cells .

Cytotoxic Effects on Other Cancer Types

In addition to cervical cancer, 9-oxo-ODA has shown cytotoxic effects against ovarian cancer cells (HRA). The compound induces apoptosis via mitochondrial pathways, characterized by DNA fragmentation and increased caspase activity .

Lipid Metabolism Regulation

Beyond its antitumor properties, 9-oxo-ODA plays a significant role in lipid metabolism:

- PPARα Activation :

- Clinical Implications :

- Given its ability to modulate lipid metabolism, 9-oxo-ODA may have therapeutic applications in managing metabolic disorders associated with dyslipidemia.

Summary of Key Findings

Case Studies

A notable study investigated the effects of 9-oxo-ODA on human cervical cancer tissues ex vivo. The results indicated a significant decrease in CDK1 expression and an increase in apoptotic markers following treatment with the compound. These findings reinforce the potential of 9-oxo-ODA as a therapeutic agent for cervical cancer .

Properties

IUPAC Name |

(10E,12E)-9-oxooctadeca-10,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6+,14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZSWWYKKLTDHU-SIGMCMEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/C(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347858 | |

| Record name | 9-Oxo-10(E),12(E)-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54665-32-6, 54232-58-5 | |

| Record name | 9-Oxo-10,12-octadecadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054665326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Oxo-10(E),12(E)-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.